2-Bromo-3-(2-ethylphenyl)-1-propene
Overview
Description
2-Bromo-3-(2-ethylphenyl)-1-propene is an organic compound belonging to the class of brominated aromatic hydrocarbons. It features a bromine atom attached to the second carbon of a propene chain, which is also connected to a 2-ethylphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of Alkenes: One common synthetic route involves the bromination of 3-(2-ethylphenyl)-1-propene using bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 2-ethylphenyl magnesium bromide, followed by reaction with propene to form the desired compound.
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of 2-bromo-3-(2-ethylphenyl)-1-propanol.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone or aqueous ammonia (NH3).
Major Products Formed:
Oxidation: 2-Bromo-3-(2-ethylphenyl)-1-propanol or 2-Bromo-3-(2-ethylphenyl)-1-propanone.
Reduction: 2-Bromo-3-(2-ethylphenyl)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-(2-ethylphenyl)-1-propene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-3-(2-ethylphenyl)-1-propene exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile in electrophilic addition reactions. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Comparison with Similar Compounds
2-Bromo-3-(2-methylphenyl)-1-propene
2-Bromo-3-(2-propylphenyl)-1-propene
2-Bromo-3-(2-butylphenyl)-1-propene
Uniqueness: 2-Bromo-3-(2-ethylphenyl)-1-propene is unique due to its specific structural features, which influence its reactivity and applications. The presence of the ethyl group on the phenyl ring provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUZQUWYXQKIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263925 | |
Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-87-2 | |
Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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